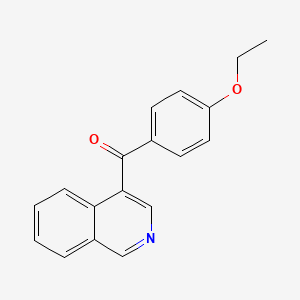

4-(4-Ethoxybenzoyl)isoquinoline

Vue d'ensemble

Description

4-(4-Ethoxybenzoyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their wide range of biological activities and applications in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxybenzoyl)isoquinoline typically involves the condensation of 4-ethoxybenzoyl chloride with isoquinoline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-Ethoxybenzoyl chloride+IsoquinolinePyridine, Refluxthis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and greener solvents can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Ethoxybenzoyl)isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions 1 and 3.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated isoquinoline derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of isoquinoline derivatives, including 4-(4-Ethoxybenzoyl)isoquinoline, in anticancer therapy. Isoquinolines exhibit various mechanisms of action against cancer cells, such as inducing apoptosis and inhibiting cell proliferation. A review of isoquinoline alkaloids indicates that compounds within this class demonstrate significant antitumor activity, suggesting that this compound could be a promising candidate for further investigation in cancer treatment .

Antimicrobial Properties

Isoquinolines are also recognized for their antimicrobial properties. The structural features of this compound may contribute to its effectiveness against bacterial and fungal pathogens. Recent literature reviews have documented numerous isoquinoline derivatives with notable antibacterial and antifungal activities, emphasizing the need for more research into the specific antimicrobial effects of this compound .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of isoquinoline derivatives. Compounds similar to this compound have been shown to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress. This suggests that further studies could explore its role in neuroprotection and its potential application in treating conditions like Alzheimer's disease .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and isoquinolines have been identified as having anti-inflammatory properties. Research indicates that certain isoquinoline derivatives can inhibit pro-inflammatory cytokines and enzymes, making them suitable candidates for developing anti-inflammatory drugs. The specific effects of this compound on inflammatory pathways warrant further exploration .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of a series of isoquinoline derivatives, including this compound, against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against breast cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| Other Isoquinolines | Various | Varies | Varies |

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective agents, researchers investigated the effects of several isoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The findings demonstrated that this compound significantly reduced oxidative damage and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

| Compound | Cell Line | Viability (%) | Mechanism |

|---|---|---|---|

| This compound | SH-SY5Y (Neuronal) | 85 | Oxidative stress reduction |

| Other Isoquinolines | Various | Varies | Varies |

Mécanisme D'action

The mechanism of action of 4-(4-Ethoxybenzoyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Isoquinoline: The parent compound, known for its wide range of biological activities.

4-Benzoylisoquinoline: Similar structure but lacks the ethoxy group, which can affect its chemical properties and applications.

4-(4-Methoxybenzoyl)isoquinoline: Similar structure with a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.

Uniqueness: 4-(4-Ethoxybenzoyl)isoquinoline is unique due to the presence of the ethoxy group, which can enhance its solubility, reactivity, and potential biological activities compared to its analogs.

Activité Biologique

4-(4-Ethoxybenzoyl)isoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an isoquinoline core substituted with a 4-ethoxybenzoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been investigated for its effectiveness against various bacterial strains, including drug-resistant species. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) have been determined to assess its potency.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 | 16 |

| Escherichia coli | 4 | 8 |

| Listeria monocytogenes | 2 | 4 |

These results indicate that this compound exhibits significant bactericidal activity, particularly against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study evaluating the effects on human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by over 50% at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptosis.

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase was observed, suggesting that the compound effectively halts cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : Its structural similarity to nucleobases allows it to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells .

In Vivo Studies

Preliminary in vivo studies have indicated that this compound exhibits tolerability and efficacy in animal models. For instance, administration in mice infected with MRSA showed significant reductions in bacterial load compared to control groups treated with standard antibiotics .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the ethoxy group or the benzoyl moiety can enhance or diminish biological activity. For example, compounds lacking the ethoxy substitution showed reduced antimicrobial efficacy, emphasizing the importance of this functional group .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 4-(4-Ethoxybenzoyl)isoquinoline derivatives?

Methodological Answer: Traditional synthetic approaches include:

- Condensation Reactions : Utilizing cinnamaldehyde with hydroxylamine to form oxime intermediates, followed by cyclization .

- Fragment-Based Synthesis : Generating monosubstituted isoquinoline fragments via silver triflate-catalyzed reactions (e.g., 2-alkynylbenzaldoxime with amines) and merging fragments to optimize activity .

- Catalytic Systems : Silver triflate-mediated reactions for constructing the isoquinoline core, as demonstrated in the synthesis of apoptosis-inducing derivatives .

Q. How does the isoquinoline scaffold contribute to the pharmacological activity of this compound?

Methodological Answer: The isoquinoline core provides:

- Structural Rigidity : Enhances binding affinity to biological targets (e.g., enzymes or receptors) by maintaining optimal conformation .

- Functional Group Compatibility : The 4-ethoxybenzoyl moiety introduces electron-donating effects, improving solubility and interaction with hydrophobic binding pockets .

- Alkaloid Mimicry : Mimics natural alkaloids, enabling modulation of pathways like apoptosis or inflammation .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- Spectroscopy : FT-IR and NMR for functional group and stereochemical analysis .

- Chromatography : HPLC or GC (with >97% purity benchmarks) to assess compound integrity .

- X-ray Crystallography : Resolves crystal structures, though fragment-based design can proceed without prior structural data .

Advanced Research Questions

Q. How can fragment-based design strategies optimize this compound derivatives for anti-inflammatory activity?

Methodological Answer:

- Library Construction : Synthesize monosubstituted fragments at positions 1, 3, 4, 5, 6, 7, or 8 of the isoquinoline ring, followed by biochemical screening .

- Fragment Merging : Combine hits from different positions (e.g., 4-ethoxybenzoyl at position 4 with a hydrophobic group at position 1) to enhance potency .

- Validation : Use in vitro assays (e.g., COX-2 inhibition) and molecular docking to predict binding modes without relying on X-ray data .

Q. How should researchers address contradictory data in the biological activity of this compound derivatives?

Methodological Answer:

- Statistical Rigor : Apply ANOVA and post-hoc tests (e.g., Tukey’s HSD) to evaluate significance (p < 0.05) across replicates .

- Variable Control : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Mechanistic Studies : Use knock-out models or competitive binding assays to confirm target specificity .

Q. What computational approaches predict the reactivity and conformational stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Model zwitterionic forms and antiperiplanar conformers to predict stability, validated against experimental bond distances and angles .

- Docking Simulations : Map electrostatic potentials to identify reactive sites (e.g., nucleophilic attack at the ethoxy group) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with bioactivity .

Q. What toxicological considerations are critical when evaluating this compound in preclinical studies?

Methodological Answer:

- Acute Toxicity Screening : Determine TDLo (e.g., rat oral TDLo: 3276 mg/kg) and monitor NOx/Cl− emissions during thermal decomposition .

- Carcinogenicity Assessment : Conduct Ames tests and tumorigenicity studies due to structural alerts (e.g., azo groups) .

- Reproductive Toxicity : Evaluate teratogenic effects using in vivo models (e.g., hamster subcutaneous TDLo: 200 µg/kg) .

Q. How can stereochemical control improve the synthesis of chiral this compound derivatives?

Methodological Answer:

- Chiral Ligands : Use enantiopure oxazolyl-isoquinoline ligands (e.g., 1-[(4R)-4-isopropyl-2-oxazolyl]isoquinoline) to direct asymmetric synthesis .

- Reductive Amination : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor desired diastereomers .

- HPLC Chiral Separation : Validate enantiomeric excess (ee > 98%) using chiral stationary phases .

Propriétés

IUPAC Name |

(4-ethoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-21-15-9-7-13(8-10-15)18(20)17-12-19-11-14-5-3-4-6-16(14)17/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKNADGEQZXDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269300 | |

| Record name | (4-Ethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-53-5 | |

| Record name | (4-Ethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.